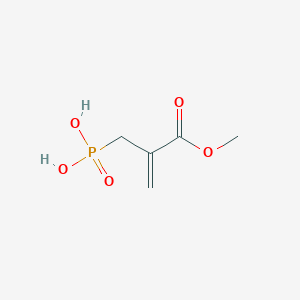

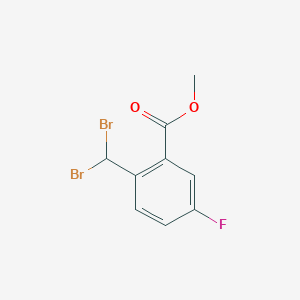

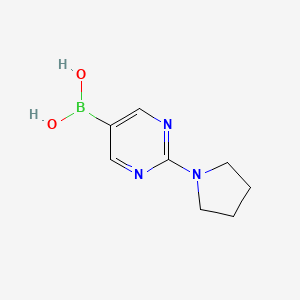

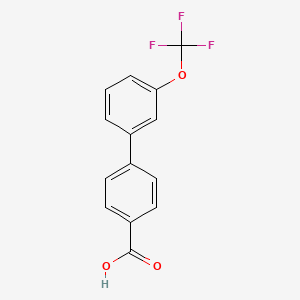

![molecular formula C10H9ClN2O2 B1422144 Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate CAS No. 636574-35-1](/img/structure/B1422144.png)

Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate

Übersicht

Beschreibung

Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . A series of derivatives of the potent dual soluble epoxide hydrolase (sEH)/5-lipoxygenase-activating protein (FLAP) inhibitor diflapolin was designed, synthesized, and characterized. These novel compounds, which contain a benzimidazole subunit were evaluated for their inhibitory activity against sEH and FLAP .

Molecular Structure Analysis

The crystal structure of the title compound, C4H6N2, has been determined using X-ray diffraction at 100 K. The crystal of 2-methylimidazole is in orthorhombic crystal system with space group P 2 1 2 1 2 (Z = 4), lattice parameters: a = 5.9957 (12) Å, b = 8.1574 (16) Å and c = 9.7010 (19) Å, V = 474.47 (16) Å .

Chemical Reactions Analysis

A two-step, one-pot sequence for the synthesis of 3-substituted derivatives 36 from 2-chloropyridines and 2H-azirines (Scheme 12) is reported by Vuillermet et al. The proposed mechanism involves the formation of an electrophilic 1-trifloyl-aziridin-2-yl triflate species by the reaction of 2H-azirines with triflic anhydride .

Physical And Chemical Properties Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Synthesis : The crystal and molecular structures of related compounds have been studied for better understanding of their properties. For instance, a study on Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate provides insights into its structure, which was obtained as a side product during the synthesis of an antitubercular agent (Richter et al., 2023).

Drug Development : Research in drug development involves the synthesis of novel compounds with potential medicinal applications. For example, the synthesis of novel benzimidazole-pyrazoline hybrid molecules and their evaluation as anti-diabetic agents has been explored, demonstrating the relevance of similar compounds in medicinal chemistry (Ibraheem et al., 2020).

Corrosion Inhibition : Studies have explored the use of benzimidazole derivatives as corrosion inhibitors. For instance, their effectiveness in preventing corrosion of N80 steel in hydrochloric acid was investigated, demonstrating the compound's utility in industrial applications (Yadav et al., 2016).

Antimicrobial and Antitumor Activities : Research has been conducted on the antimicrobial and antitumor potential of various benzimidazole derivatives. For instance, the synthesis and evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters as anti-breast cancer agents highlights the pharmaceutical significance of these compounds (Karthikeyan et al., 2017).

Supramolecular Chemistry : The field of supramolecular chemistry also utilizes similar compounds. For instance, the synthesis and characterization of supramolecules constructed from imidazole dicarboxylates have been studied, which could have implications in material science and nanotechnology (Yang et al., 2011).

Wirkmechanismus

Target of Action

Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a type of imidazole derivative . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile structure .

Biochemical Pathways

Imidazoles are involved in a diverse range of applications, including pharmaceuticals and agrochemicals . They are key components in the synthesis of functional molecules . .

Result of Action

Imidazole derivatives are known to exhibit various pharmacological activities .

Safety and Hazards

Zukünftige Richtungen

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Biochemische Analyse

Biochemical Properties

Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with these enzymes involves binding to the active site, leading to enzyme inhibition and subsequent disruption of bacterial metabolic processes . Additionally, this compound can form complexes with metal ions, which may enhance its biological activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the expression of genes involved in cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the active site of enzymes, leading to competitive inhibition and disruption of enzymatic activity . Additionally, this compound can activate or inhibit specific signaling pathways by interacting with receptors and other signaling molecules, thereby modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antibacterial or anticancer activity . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes . For example, the compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components . The distribution of this compound within tissues can also influence its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Alternatively, this compound may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Eigenschaften

IUPAC Name |

methyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-15-10(14)6-3-2-4-7-9(6)13-8(5-11)12-7/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXBOPGNCMMISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682157 | |

| Record name | Methyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

636574-35-1 | |

| Record name | Methyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.